molecular formula C11H13NO B13258955 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde

1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No.: B13258955
M. Wt: 175.23 g/mol
InChI Key: OECTZKUIPDGCNM-UHFFFAOYSA-N
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Description

1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₃NO This compound features a cyclobutane ring substituted with a pyridin-4-ylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.

    Introduction of the Pyridin-4-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-4-ylmethyl halide reacts with a cyclobutane derivative.

    Aldehyde Functionalization: The final step involves the oxidation of a suitable precursor to introduce the aldehyde group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The pyridin-4-ylmethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens in the presence of a catalyst.

Major Products:

    Oxidation: 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carboxylic acid.

    Reduction: 1-[(Pyridin-4-yl)methyl]cyclobutan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

    1-(Pyridin-4-yl)cyclobutane-1-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    1-(Pyridin-4-yl)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C11H13NO/c13-9-11(4-1-5-11)8-10-2-6-12-7-3-10/h2-3,6-7,9H,1,4-5,8H2

InChI Key

OECTZKUIPDGCNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=NC=C2)C=O

Origin of Product

United States

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